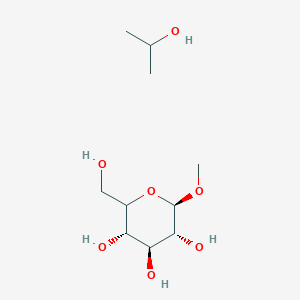
4-O-β-Galactopyranosyl-D-mannopyranosid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-β-Galactopyranosyl-D-mannopyranoside, also known as 4-O-β-Galactopyranosyl-D-mannopyranoside, is a useful research compound. Its molecular formula is C₁₂H₂₂O₁₁ and its molecular weight is 342.3. The purity is usually 95%.
BenchChem offers high-quality 4-O-β-Galactopyranosyl-D-mannopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-O-β-Galactopyranosyl-D-mannopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Präbiotische Funktionslebensmittel
4-O-β-Galactopyranosyl-D-mannopyranosid: , auch bekannt als Lactulose, ist ein synthetisches Disaccharid, das in großem Umfang bei der Entwicklung präbiotischer Funktionslebensmittel eingesetzt wurde {svg_1}. Es fördert das Wachstum von nützlichen Darmbakterien wie Lactobacillen und Bifidobakterien. Diese Modulation der Darmflora kann zur Produktion von nützlichen organischen Säuren wie kurzkettigen Fettsäuren führen, die verschiedene gesundheitliche Vorteile haben, darunter verbesserte Darmgesundheit und Immunfunktion.
Osmotisches Laxativ
Aufgrund seiner Fähigkeit, der Verdauung im oberen Magen-Darm-Trakt zu widerstehen, gelangt Lactulose intakt in den Dickdarm, wo es als osmotisches Laxativ wirkt {svg_2}. Es zieht Wasser in den Darm, erweicht den Stuhl und verbessert den Stuhlgang, was bei der Behandlung von Verstopfung von Vorteil ist.
Zutat für Säuglingsnahrung
Lactulose wurde erstmals 1957 verwendet und ist seitdem eine wertvolle Zutat in Säuglingsnahrung {svg_3}. Es trägt zur Verdauungsgesundheit von Säuglingen bei, indem es weicheren Stuhlgang fördert und zur Vorbeugung von Verstopfung beiträgt.
Technologische Eigenschaften in der Lebensmittelproduktion
Lactulose besitzt günstige technologische Eigenschaften, wie z. B. ein Süße-Profil von 48–62 % desjenigen von Saccharose ohne Nachgeschmack, hohe Löslichkeit, geringes Kariogenitätspotential und Stabilität {svg_4}. Diese Eigenschaften machen es zu einem idealen Ersatz für Saccharose bei der Herstellung von Süßwaren und Getränken.
Präbiotischer Zucker für die Mineralstoffabsorption
Als nicht verdaubares Epimer von Lactose kann this compound die intestinale Mineralstoffabsorption, insbesondere von Calcium, verbessern {svg_5}. Diese Anwendung ist im Zusammenhang mit der Knochengesundheit und der Vorbeugung von Osteoporose von Bedeutung.
Wärmebehandlungsanzeiger in Milchprodukten
Lactulose kommt in wärmebehandelter Milch vor und dient als Indikator für die Schwere der Wärmebehandlung in Milchprodukten, insbesondere in UHT-Milch (Ultrahocherhitzung) {svg_6}. Diese Anwendung ist entscheidend für die Sicherstellung der Qualität und Sicherheit von Milchprodukten.
Wirkmechanismus
Target of Action
4-O-β-Galactopyranosyl-D-mannopyranoside, also known as 2-epi-Lactose or 2-epilactose, is a nondigestible epimer of lactose . It primarily targets the intestinal tract, where it acts as a prebiotic sugar .
Mode of Action
As a prebiotic, it is likely to promote the growth of beneficial gut bacteria, which in turn can have various positive effects on the host’s health .
Biochemical Pathways
It is known to promote intestinal mineral absorption, especially calcium . This suggests that it may influence mineral homeostasis pathways.
Pharmacokinetics
As a nondigestible compound, it is likely to pass through the digestive tract largely unchanged, exerting its effects locally within the gut .
Result of Action
The primary result of the action of 4-O-β-Galactopyranosyl-D-mannopyranoside is the promotion of intestinal mineral absorption, particularly calcium . This can contribute to improved bone health and overall mineral balance within the body.
Action Environment
The action of 4-O-β-Galactopyranosyl-D-mannopyranoside is influenced by the environment within the gut. Factors such as the composition of the gut microbiota, the presence of other nutrients, and the pH of the gut can all potentially impact the efficacy and stability of this compound .
Biochemische Analyse
Biochemical Properties
4-O-β-Galactopyranosyl-D-mannopyranoside plays a significant role in biochemical reactions, primarily as a prebiotic. It interacts with various enzymes and proteins in the gut microbiota, promoting the growth of beneficial bacteria. This interaction enhances the absorption of minerals like calcium, which is crucial for bone health . The compound’s nondigestible nature means it reaches the colon intact, where it can exert its prebiotic effects.
Cellular Effects
In cellular contexts, 4-O-β-Galactopyranosyl-D-mannopyranoside influences several cellular processes. It has been shown to enhance the absorption of calcium in intestinal cells, which can impact cell signaling pathways and gene expression related to mineral metabolism . Additionally, its prebiotic properties support the growth of beneficial gut bacteria, which can indirectly affect cellular metabolism and overall gut health.
Molecular Mechanism
At the molecular level, 4-O-β-Galactopyranosyl-D-mannopyranoside exerts its effects through interactions with gut microbiota. The compound is fermented by beneficial bacteria, producing short-chain fatty acids that enhance mineral absorption . This fermentation process also generates hydrogen, which can act as an antioxidant, neutralizing harmful oxygen radicals in cells . These interactions highlight the compound’s role in promoting gut health and mineral absorption.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-O-β-Galactopyranosyl-D-mannopyranoside have been observed to change over time. The compound is stable under standard storage conditions, but its prebiotic effects can vary depending on the duration of exposure and the specific gut microbiota present
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of 4-O-β-Galactopyranosyl-D-mannopyranoside vary with dosage. At optimal doses, the compound enhances calcium absorption and supports gut health without adverse effects . At higher doses, there may be threshold effects, including potential gastrointestinal discomfort or other adverse reactions. These findings underscore the importance of determining appropriate dosages for therapeutic use.
Metabolic Pathways
4-O-β-Galactopyranosyl-D-mannopyranoside is involved in metabolic pathways related to carbohydrate metabolism and mineral absorption. It interacts with enzymes in the gut microbiota that ferment the compound, producing metabolites like short-chain fatty acids . These metabolites play a crucial role in enhancing calcium absorption and overall gut health.
Transport and Distribution
Within cells and tissues, 4-O-β-Galactopyranosyl-D-mannopyranoside is transported and distributed primarily in the gastrointestinal tract. It interacts with transporters and binding proteins that facilitate its movement to the colon, where it exerts its prebiotic effects . The compound’s localization in the gut is essential for its role in promoting mineral absorption and supporting gut health.
Subcellular Localization
The subcellular localization of 4-O-β-Galactopyranosyl-D-mannopyranoside is primarily within the cells of the gastrointestinal tract. It is directed to specific compartments where it can interact with gut microbiota and enzymes involved in fermentation . This localization is crucial for the compound’s prebiotic effects and its role in enhancing mineral absorption.
Eigenschaften
| { "Design of Synthesis Pathway": "The synthesis of 4-O-β-Galactopyranosyl-D-mannopyranoside can be achieved through the glycosylation of mannose with galactose using a suitable glycosyl donor and a promoter.", "Starting Materials": [ "D-mannose", "Galactose", "Glycosyl donor", "Promoter" ], "Reaction": [ "Protect the hydroxyl groups of D-mannose using suitable protecting groups.", "Activate the glycosyl donor using a promoter.", "Add the activated glycosyl donor to the protected D-mannose to obtain the desired glycoside.", "Deprotect the hydroxyl groups to obtain 4-O-β-Galactopyranosyl-D-mannopyranoside." ] } | |
CAS-Nummer |
20869-27-6 |
Molekularformel |
C₁₂H₂₂O₁₁ |
Molekulargewicht |
342.3 |
Synonyme |
Epilactose; 4-O-β-D-Galactopyranosyl-D-mannopyranose; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)



![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)






![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)

